![molecular formula C13H17Cl2NO3S B345087 1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine CAS No. 433966-92-8](/img/structure/B345087.png)
1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine
Overview
Description
1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine, also known as DMMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. DMMP is a piperidine-based sulfonamide compound that has been synthesized and studied extensively in recent years.
Scientific Research Applications
Antibacterial and Antifungal Activity
1-((2,5-Dichloro-4-methoxyphenyl)sulfonyl)-3-methylpiperidine and its derivatives have been explored for their antibacterial and antifungal properties. Research indicates that these compounds exhibit valuable results in antibacterial evaluation, demonstrating effectiveness against certain bacterial strains (Aziz‐ur‐Rehman et al., 2017). Similarly, certain derivatives have shown promising antifungal activity against strains like A. flavus (S. T. Harini et al., 2014).
Anticancer Potential
Studies have identified the potential use of these compounds in cancer treatment. Specific derivatives have demonstrated strong in vitro anticancer activities with moderate-to-high selectivity. They have been found to induce apoptotic cell death and cell cycle arrest in certain cancer cell lines, with little to no effect on non-cancerous cell lines (Jovana M. Muškinja et al., 2019). Another study focused on a derivative's role in inhibiting lung adenocarcinoma progression, highlighting its potential as a novel anticancer therapy (Qiushi Wang et al., 2020).
Neurological Research
In the context of neurological research, derivatives of this compound have been studied as potential treatments for cognitive impairment. They have shown activity in animal models of cognition, suggesting their utility in addressing cognitive disorders (R. Nirogi et al., 2012).
Other Applications
The compound and its derivatives have been investigated for various other applications, including their role in synthesis processes, such as in the preparation of serotonin homologues and in the synthesis of cyclic acetylcholine analogues. These studies contribute to the understanding of their chemical properties and potential uses in various scientific domains (M. Herslöf & Arnold R. Martin, 1987); (G. Lambrecht, 1976).
properties
IUPAC Name |
1-(2,5-dichloro-4-methoxyphenyl)sulfonyl-3-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17Cl2NO3S/c1-9-4-3-5-16(8-9)20(17,18)13-7-10(14)12(19-2)6-11(13)15/h6-7,9H,3-5,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRLGMUCLDQNFND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(C=C(C(=C2)Cl)OC)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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